molecular formula C13H16Cl3NO B5291690 2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE

2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE

Cat. No.: B5291690
M. Wt: 308.6 g/mol
InChI Key: HAKBGRFKHOIBTR-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-4-one is a synthetic organic compound. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a trichloroethyl group and a tetrahydroindole core, making it a unique structure in the realm of organic chemistry.

Properties

IUPAC Name

2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-5,7-dihydro-1H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3NO/c1-7-8(4-13(14,15)16)11-9(17-7)5-12(2,3)6-10(11)18/h17H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKBGRFKHOIBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)CC(CC2=O)(C)C)CC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the trichloroethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Safety measures are also crucial due to the handling of potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,6,6-Trimethyl-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one: Lacks the trichloroethyl group.

    3-(2,2,2-Trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-4-one: Lacks the trimethyl groups.

Uniqueness

The presence of both the trichloroethyl group and the trimethyl groups in 2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-4-one makes it unique. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

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